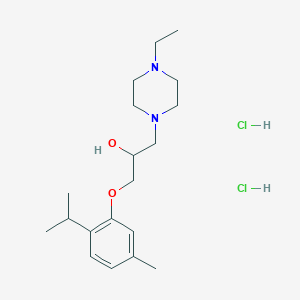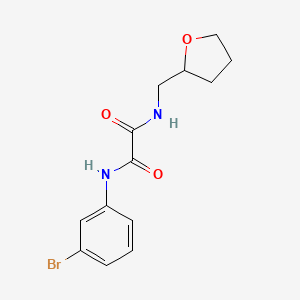![molecular formula C23H18N2O2 B5130999 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide, also known as BMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPPA is a synthetic compound that was first synthesized in 2007 by researchers at the University of California, San Diego. Since then, BMPPA has been extensively studied for its potential uses in scientific research.
作用机制
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide involves its ability to bind to specific proteins, which can alter their function and activity. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. By binding to Hsp90, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide can disrupt the function of other proteins that rely on Hsp90 for stability.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of protein function. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide in lab experiments is its ability to selectively bind to specific proteins, which can help researchers better understand their function and interactions. However, one limitation of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is its complex synthesis process, which requires expertise in organic chemistry.
未来方向
There are several future directions for research involving N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide, including studies on its potential uses in drug discovery and development. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to have potential applications in the treatment of cancer and inflammatory diseases, and further research in these areas may lead to the development of new therapies. Additionally, research on the structure and function of proteins using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide may lead to a better understanding of their role in various biological processes.
合成方法
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide involves several steps, including the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-3-phenylacrylamide. The final step involves the reaction of the resulting compound with 2-aminobenzoic acid to yield N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide. The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been used in various scientific research applications, including studies on the structure and function of proteins. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to bind to specific proteins, which can help researchers better understand their function and interactions with other molecules. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has also been used in studies on cancer, where it has been shown to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFBJTKWMNGXGL-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)/C=C\C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-furoyl)-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5130930.png)


![2-[2-(3,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5130955.png)

![1-(4-chlorophenoxy)-3-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5130975.png)
![1'-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5130981.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5130993.png)
![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)
![4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5131020.png)
